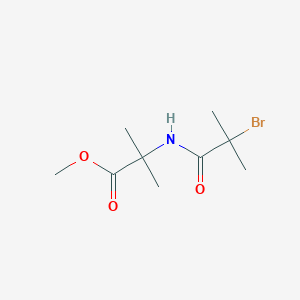
(4-phenyl-4H-1,2,4-triazol-3-yl)methanamine
Übersicht
Beschreibung
[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride is a compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are known for their wide range of biological and pharmacological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves multi-step chemical modifications . The process typically starts with the conversion of a compound (like 3-bromobenzoic acid) into its derivative (like methyl-3-bromobenzoate), which is then transformed into another derivative (like 3-bromobenzohydrazide). The final step involves the cyclization of the intermediate compound, producing the 1,2,4-triazole derivative .Molecular Structure Analysis
The molecular structure of[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride and similar compounds is confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . Chemical Reactions Analysis
The chemical reactions involving[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride and similar compounds are complex and involve multiple steps . The reactions are typically characterized by the formation of new bonds and the breaking of existing ones . Physical And Chemical Properties Analysis
The physical and chemical properties of[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride and similar compounds are determined by various factors, including their molecular structure and the nature of the atoms and bonds within the molecule .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride and its derivatives have been studied for their potential in synthesizing new compounds with antimicrobial properties. For instance, Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives, including compounds related to [(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride. These compounds demonstrated good to moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007).
Structural Studies and Polymer Formation
The molecule's structural flexibility allows it to form complex molecular structures. Li et al. (2012) discussed the synthesis of a compound with a similar molecular structure that forms two-dimensional networks via hydrogen bonds, demonstrating the molecule's potential in creating intricate molecular architectures (Li et al., 2012).
Multicomponent Synthesis Approaches
The compound has been used in multicomponent synthesis approaches. Sujatha et al. (2018) employed a simple, atom-economical, and multicomponent approach using a similar triazole structure to synthesize new compounds, highlighting the molecule's versatility in efficient synthetic processes (Sujatha et al., 2018).
Formation of Complex Molecular Structures
Compounds with structures similar to [(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride have been studied for their ability to form complex molecular structures. For example, Bayrak et al. (2009) synthesized new 1,2,4-triazoles, their Mannich and Schiff bases, demonstrating the molecule's utility in forming diverse molecular structures with potential applications in medicinal chemistry (Bayrak et al., 2009).
Biological Studies
The derivative structures of [(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride have been characterized for potential biological applications. Holla et al. (2006) synthesized and characterized triazolothiadiazines and triazolothiadiazoles containing similar moieties and evaluated their antibacterial and insecticidal activities (Holla et al., 2006).
Antimicrobial Behavior
The compound and its derivatives have been explored for their antimicrobial properties. Rameshbabu et al. (2019) synthesized and screened compounds for antimicrobial behavior, showing the compound's relevance in developing new antimicrobial agents (Rameshbabu et al., 2019).
Fluorescent Chemosensor Development
Derivatives of [(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride have been used in designing fluorescent chemosensors. Iniya et al. (2014) developed an efficient fluorescent chemosensor based on a triazole derivative for detecting Zn2+ ions, highlighting its application in bioimaging (Iniya et al., 2014).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit various biological activities, including antibacterial, antifungal, anticancer, antioxidant, and anticonvulsant effects . These activities suggest that the compound may interact with a range of biological targets.
Mode of Action
For instance, some 1,2,4-triazole derivatives have been shown to inhibit the aggregation of proteins, suggesting a potential mechanism of action .
Biochemical Pathways
For instance, some 1,2,4-triazole derivatives have been shown to exhibit antitumor activities, suggesting that they may affect pathways related to cell proliferation and apoptosis .
Result of Action
For instance, some 1,2,4-triazole derivatives have been shown to exhibit cytotoxic activities against tumor cell lines .
Biochemische Analyse
Biochemical Properties
[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase IV, which is essential for DNA replication and cell division . The compound’s interaction with this enzyme involves binding to its catalytic domain, thereby preventing the enzyme from performing its function. Additionally, [(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride has been found to interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of [(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, [(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of cellular energy .
Molecular Mechanism
The molecular mechanism of action of [(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, its binding to topoisomerase IV results in enzyme inhibition, which disrupts DNA replication and cell division . Furthermore, [(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that [(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound has been associated with sustained changes in cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of [(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as antimicrobial and anticancer activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been found to inhibit key metabolic enzymes, leading to changes in the production and utilization of metabolites . Additionally, it can affect the levels of specific metabolites, such as ATP and NADH, which are essential for cellular energy production and redox balance .
Transport and Distribution
The transport and distribution of [(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, the compound may be transported into cells via membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .
Eigenschaften
IUPAC Name |
(4-phenyl-1,2,4-triazol-3-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-6-9-12-11-7-13(9)8-4-2-1-3-5-8/h1-5,7H,6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTECDWWQYWVAQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NN=C2CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1016794-97-0 | |
| Record name | (4-phenyl-4H-1,2,4-triazol-3-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1430027.png)


![3-methoxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B1430031.png)
![propan-2-yl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate hydrochloride](/img/structure/B1430033.png)
![3-Methyl-1-[2-(methylamino)ethyl]-1,2-dihydroquinoxalin-2-one dihydrochloride](/img/structure/B1430035.png)
![5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1430037.png)

![4-Oxa-1,10-diazatricyclo[7.3.1.0^{5,13}]tridecane hydrochloride](/img/structure/B1430039.png)


![1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine hydrochloride](/img/structure/B1430043.png)
